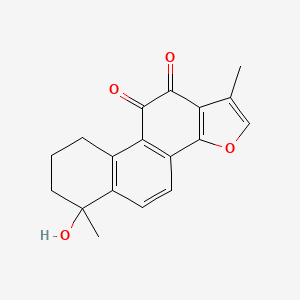

Tanshinol B

Vue d'ensemble

Description

Tanshinol B is a bioactive component that can be isolated from the roots of Salvia miltiorrhiza Bunge . It is known for its various pharmacological activities .

Synthesis Analysis

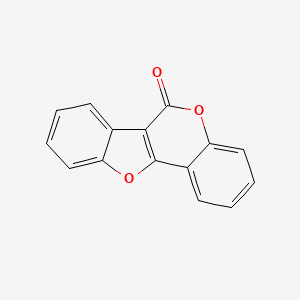

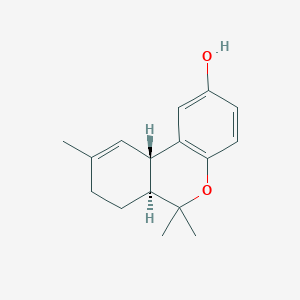

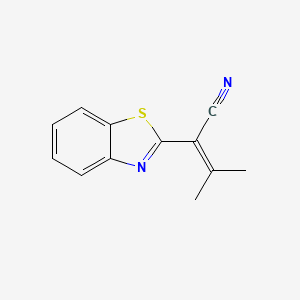

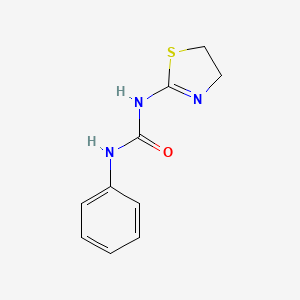

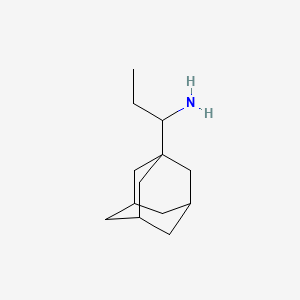

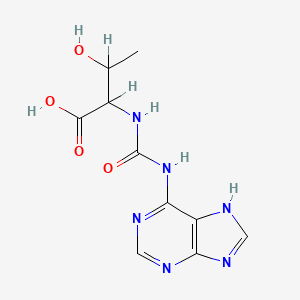

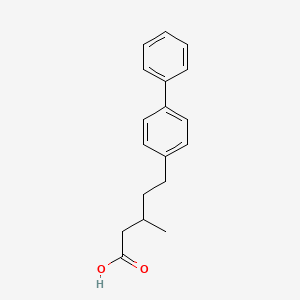

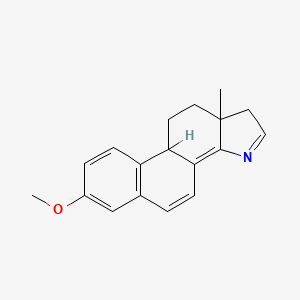

A concise and efficient approach was established for the total synthesis of Tanshinol B. This critical intermediate was derived from (±)-tanshinol B, which was synthesized in 50% overall yield over 3 steps using an ultrasound-promoted cycloaddition as a key step .Molecular Structure Analysis

Tanshinol B is composed of four rings, including naphthalene or tetrahydronaphthalene rings A and B, an ortho- or para-quinone or lactone ring C, and a furan or dihydrofuran ring D .Chemical Reactions Analysis

Tanshinol B was synthesized using an ultrasound-promoted cycloaddition as a key step . This process is more step-economic, thus greatly improving the synthetic efficiency .Physical And Chemical Properties Analysis

The physical and chemical properties of Tanshinol B include its molecular formula (C18H16O4), molecular weight (296.32 g/mol), and its structure . More detailed properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Biology

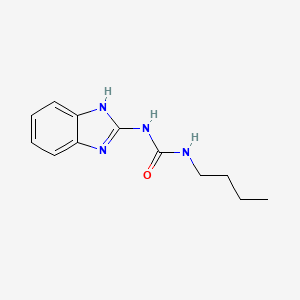

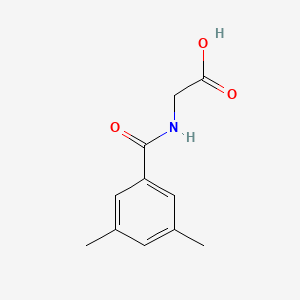

Tanshinol B has been a subject of interest in the field of synthetic chemistry due to its potential as a precursor for various bioactive compounds. A study has established a concise approach for the total synthesis of Tanshinol B and its derivatives, which are significant for their EZH2 inhibitory activity . This activity is crucial as EZH2 is implicated in gene silencing and cancer progression, making Tanshinol B an important compound for developing new therapeutic agents.

Oncology: Breast Cancer Research

In oncological research, Tanshinol B has shown promise in the treatment of breast cancer. It has been found to reverse the effects of TGF-β1, which promotes lung metastasis of breast cancer and inhibits the secretion of cytotoxic mediators from NK cells . High doses of Tanshinol B also significantly improved the survival rate of tumor-bearing mice, indicating its potential as an anti-cancer agent.

Cardiovascular Health

Compounds related to Przewaquinone C, derived from Salvia miltiorrhiza Bunge, have been traditionally used in Chinese medicine for treating cardiovascular diseases. Research into these compounds, including Tanshinol B, continues to explore their therapeutic potential for cardiovascular health, particularly in vascular relaxation and protection against ischemic events .

Neuroprotection

Tanshinol B and its analogs have been investigated for their neuroprotective effects. Studies suggest that these compounds can have a protective effect in models of brain ischemia-reperfusion, which is a condition where blood supply returns to the brain after a period of ischemia or lack of oxygen . This application is particularly relevant for stroke prevention and recovery.

Propriétés

IUPAC Name |

6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRKHBLVECIWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914288 | |

| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tanshinol B | |

CAS RN |

96839-29-1 | |

| Record name | Przewaquinone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.